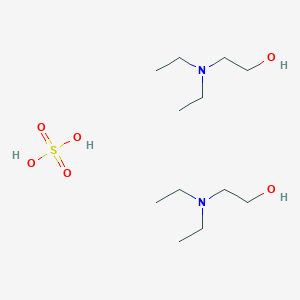
Uridine, 2',3'-dideoxy-3'-(hydroxymethyl)-5-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Hydroxymethyl 5-I-ddU is a synthetic nucleoside analog that has garnered attention in various fields of scientific research. This compound is structurally similar to naturally occurring nucleosides but features a hydroxymethyl group at the 3’ position and an iodine atom at the 5’ position. These modifications confer unique chemical and biological properties, making it a valuable tool in medicinal chemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxymethyl 5-I-ddU typically involves multiple steps, starting from commercially available nucleoside precursors. The hydroxymethyl group is introduced at the 3’ position through a series of protection and deprotection steps, followed by iodination at the 5’ position. Common reagents used in these reactions include formaldehyde for hydroxymethylation and iodine or iodinating agents for the introduction of the iodine atom. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 3’-Hydroxymethyl 5-I-ddU may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Hydroxymethyl 5-I-ddU undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The iodine atom can be reduced to form deiodinated analogs.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium azide or potassium fluoride are used in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions include various hydroxylated, deiodinated, and substituted derivatives of 3’-Hydroxymethyl 5-I-ddU, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
3’-Hydroxymethyl 5-I-ddU has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex nucleoside analogs and as a probe for studying nucleoside chemistry.
Biology: It is used in the study of DNA and RNA synthesis, repair, and modification processes.
Medicine: This compound has potential therapeutic applications, particularly in antiviral and anticancer research. Its unique structure allows it to interfere with viral replication and cancer cell proliferation.
Industry: It is utilized in the development of diagnostic tools and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3’-Hydroxymethyl 5-I-ddU involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The hydroxymethyl group at the 3’ position and the iodine atom at the 5’ position interfere with the enzymatic processes involved in nucleic acid synthesis and repair. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Hydroxymethyl 5-F-ddU: Similar structure but with a fluorine atom instead of iodine.
3’-Hydroxymethyl 5-Cl-ddU: Similar structure but with a chlorine atom instead of iodine.
3’-Hydroxymethyl ddU: Lacks the halogen atom at the 5’ position.
Uniqueness
3’-Hydroxymethyl 5-I-ddU is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Propriétés
Numéro CAS |
130351-60-9 |
|---|---|
Formule moléculaire |
C10H13IN2O5 |
Poids moléculaire |
368.12 g/mol |
Nom IUPAC |
1-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O5/c11-6-2-13(10(17)12-9(6)16)8-1-5(3-14)7(4-15)18-8/h2,5,7-8,14-15H,1,3-4H2,(H,12,16,17)/t5-,7-,8-/m1/s1 |
Clé InChI |
GESSWOYGKDTRJA-LPBLVHEISA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)CO |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


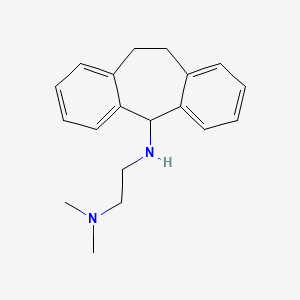
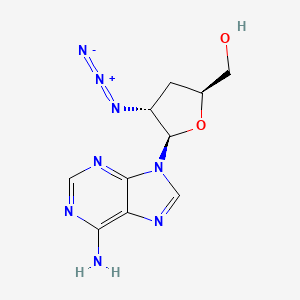



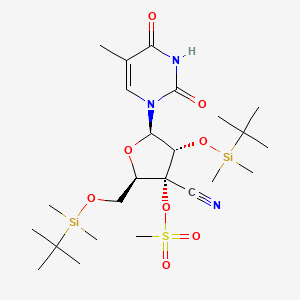
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
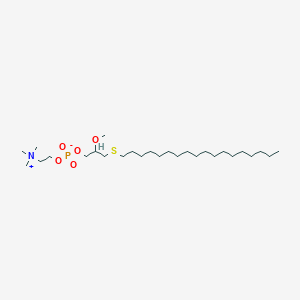
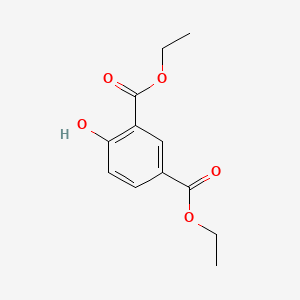

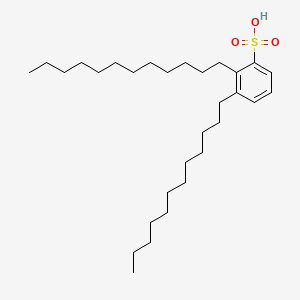
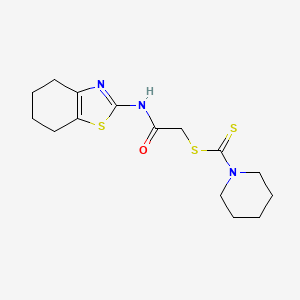
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
